molecular formula C26H25F2N5O2 B11262149 N-(3,5-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

N-(3,5-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B11262149
M. Wt: 477.5 g/mol
InChI Key: XIADAUMTCYTYFQ-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazolo[1,5-a]pyrazine moiety, and substituted phenyl groups, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrazine structure. This is followed by the introduction of the piperidine ring and the attachment of the substituted phenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This approach ensures consistency, scalability, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups, onto the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which N-[(3,5-difluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(3,5-difluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features, such as the pyrazolo[1,5-a]pyrazine moiety and the specific substitution pattern on the phenyl rings. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H25F2N5O2

Molecular Weight

477.5 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25F2N5O2/c1-35-22-4-2-3-19(13-22)23-15-24-25(29-7-10-33(24)31-23)32-8-5-18(6-9-32)26(34)30-16-17-11-20(27)14-21(28)12-17/h2-4,7,10-15,18H,5-6,8-9,16H2,1H3,(H,30,34)

InChI Key

XIADAUMTCYTYFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC(=CC(=C5)F)F

Origin of Product

United States

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